NNN'N'-Tetraethylterephthalamide
Overview
Description
N,N,N’,N’-Tetraethylterephthalamide is an organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a derivative of terephthalic acid, where the carboxylic acid groups are replaced by N,N-diethylamide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraethylterephthalamide can be synthesized by treating terephthaloyl chloride with diethylamine . The reaction typically involves the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethylterephthalamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethylterephthalamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and diethylamine.
Oxidation: Oxidative cleavage of the amide groups can lead to the formation of terephthalic acid and other oxidation products.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the diethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Terephthalic acid and diethylamine.
Oxidation: Terephthalic acid and various oxidation by-products.
Substitution: Depending on the nucleophile used, products can include substituted amides, esters, or thioamides.
Scientific Research Applications
N,N,N’,N’-Tetraethylterephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying amide bond formation and cleavage.
Medicine: Research into its potential as a drug precursor or as a component in drug delivery systems is ongoing.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethylterephthalamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding with proteins, nucleic acids, and other biomolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting their reactivity and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylterephthalamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylterephthalamide: Contains only one diethylamide group.
Terephthalic Acid: The parent compound with carboxylic acid groups instead of amide groups.
Uniqueness
N,N,N’,N’-Tetraethylterephthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethylamide groups enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a versatile compound for use in multiple scientific and industrial applications.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSCSRXSQKTCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165497 | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15394-30-6 | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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